molecular formula C17H22N2O3S B2442156 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1351635-18-1

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2442156
CAS No.: 1351635-18-1
M. Wt: 334.43
InChI Key: AMWFDBIUINNWEH-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a thiophene ring, a hydroxyethyl group, and a methoxyphenethyl group

Preparation Methods

The synthesis of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea can be achieved through a multi-step process involving the following key steps:

    Synthesis of 2-(3-methylthiophen-2-yl)ethanol: This intermediate can be prepared by the reduction of 2-(3-methylthiophen-2-yl)acetaldehyde using a reducing agent such as sodium borohydride.

    Formation of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea: The intermediate 2-(3-methylthiophen-2-yl)ethanol is reacted with isocyanate to form the urea derivative.

    Introduction of the 4-methoxyphenethyl group: The final step involves the reaction of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea with 4-methoxyphenethylamine under appropriate conditions to yield the target compound.

Industrial production methods for this compound would involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenethyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, strong reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carbonyl derivatives, amines, and substituted phenethyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and metabolic pathways.

    Medicine: Due to its unique structure, it may exhibit pharmacological activity and could be investigated for potential therapeutic applications.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea can be compared with other urea derivatives that have similar structural features. Some similar compounds include:

    1-(2-Hydroxyethyl)-3-phenethylurea: Lacks the thiophene and methoxy groups.

    1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenethyl)urea: Lacks the thiophene group.

    1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-phenethylurea: Lacks the methoxy group.

The uniqueness of this compound lies in the combination of the thiophene ring, hydroxyethyl group, and methoxyphenethyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-8-10-23-16(12)15(20)11-19-17(21)18-9-7-13-3-5-14(22-2)6-4-13/h3-6,8,10,15,20H,7,9,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWFDBIUINNWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)NCCC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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